molecular formula C23H18N4O2 B2415874 2-(benzo[d]isoxazol-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 1788678-51-2

2-(benzo[d]isoxazol-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Cat. No. B2415874
CAS RN: 1788678-51-2
M. Wt: 382.423
InChI Key: KWPRNSVEWUQYEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, a core structure in the compound, has been well studied due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[1,2-a]pyridine moiety, a benzo[d]isoxazole moiety, and an acetamide group. The imidazo[1,2-a]pyridine and benzo[d]isoxazole moieties are heterocyclic structures that are considered privileged structures due to their occurrence in many natural products .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various types of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .

Scientific Research Applications

Heterocyclic Chemistry and Ligand Properties

  • Heterocyclic Compounds in Coordination Chemistry : A comprehensive review of compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and pyridine-2,6-diylbis(1,3-benzothiazole) explores their preparation, properties, and complex compounds. These compounds exhibit significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, hinting at the vast potential of heterocyclic compounds in various applications (Boča et al., 2011).

Biological Activity and Pharmacological Applications

  • Thiophene Analogues as Carcinogens : Thiophene analogues of benzidine and 4-aminobiphenyl were synthesized and evaluated for potential carcinogenicity, demonstrating the importance of aromatic ring structures in biological activity, which may have implications for structurally similar compounds (Ashby et al., 1978).

  • Cytochrome P450 Isoforms Inhibition : A review on chemical inhibitors of Cytochrome P450 isoforms in human liver microsomes underlines the significance of such compounds in drug metabolism and potential drug-drug interactions, which is crucial in pharmacology and toxicology studies (Khojasteh et al., 2011).

  • DNA Binding Properties of Hoechst 33258 and Analogues : Hoechst 33258 and its analogues are known for their strong binding to the minor groove of B-DNA, indicating the potential of benzimidazole groups in drug design and the study of DNA sequence recognition and binding (Issar & Kakkar, 2013).

  • Antihistamine Properties of Bilastine : Bilastine, with a chemical structure similar to benzimidazole, serves as an antihistamine for allergic conditions, emphasizing the role of these structures in pharmacokinetics and pharmacodynamics (Sharma et al., 2021).

  • Sedative Hypnotics and Receptor Interaction : Zaleplon, a non-benzodiazepine with similarities to benzimidazole, is used as a sedative hypnotic, showcasing the interaction of such compounds with neurotransmitter receptors (Heydorn, 2000).

Environmental and Health Implications

  • Heterocyclic Amine Intake and Health Risks : The intake of heterocyclic amines (HCAs) from meat and their association with colorectal adenoma risk highlight the health implications of such compounds (Martínez Góngora et al., 2018).

  • mGluR5 Antagonists in Neurological Disorders : mGluR5 antagonists, which share structural similarities with the query compound, are explored for their potential utility in neurodegeneration, addiction, anxiety, and pain management (Lea & Faden, 2006).

Future Directions

The imidazo[1,2-a]pyridine moiety, a core structure in the compound, has been attracting substantial interest due to its potential pharmaceutical applications . Therefore, the development of new synthetic strategies and designing of new derivatives should be based on the most recent knowledge emerging from the latest research . This could provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2/c1-15-7-6-12-27-14-20(25-23(15)27)16-8-2-4-10-18(16)24-22(28)13-19-17-9-3-5-11-21(17)29-26-19/h2-12,14H,13H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPRNSVEWUQYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CC4=NOC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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